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Compound of Interest

Compound Name: Carmichaenine A

Cat. No.: B12310695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and

biological evaluation of Carmichaenine A, a novel C19-diterpenoid alkaloid. The information

presented is curated for researchers, scientists, and professionals in the field of drug

development who are interested in the potential applications of this natural product.

Discovery and Sourcing
Carmichaenine A, more accurately referred to in scientific literature as Carmichasine A, is a

recently identified C19-diterpenoid alkaloid. It was first isolated from the roots of Aconitum

carmichaelii Debeaux, a plant belonging to the Ranunculaceae family.[1] This plant is a well-

known traditional Chinese medicine, and its roots, known as 'Chuanwu' and 'Fuzi', have been a

source for the discovery of numerous structurally diverse diterpenoid alkaloids.[1][2]

Carmichasine A is notable as it represents the first natural C19-diterpenoid alkaloid to possess

a cyano group.[1]

Physicochemical and Spectroscopic
Characterization
The structural elucidation of Carmichasine A was achieved through extensive spectroscopic

analysis. The following tables summarize the key quantitative data obtained from these

analyses.
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Table 1: Physicochemical Properties of Carmichasine A
Property Value

Molecular Formula C₂₂H₃₀N₂O₅

Molecular Weight 402.49 g/mol

Appearance White, amorphous powder

HR-ESI-MS (m/z)
[M+H]⁺ 403.2227 (calcd. for C₂₂H₃₁N₂O₅,

403.2227)

Table 2: ¹H NMR Spectroscopic Data for Carmichasine A
(600 MHz, CDCl₃)
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Position δH (ppm), mult. (J in Hz)

1 3.88, dd (7.8, 4.8)

2 2.15, m

3 1.80, m; 1.65, m

5 3.95, d (6.0)

6 4.38, d (6.0)

7 2.65, s

9 2.95, d (6.6)

10 2.55, d (6.6)

11 8.05, s

13 3.20, d (7.2)

14 4.90, d (7.2)

17 2.85, d (11.4); 2.75, d (11.4)

19 2.90, d (12.0); 2.45, d (12.0)

21 1.10, t (7.2)

OMe-1 3.35, s

OMe-6 3.40, s

OMe-14 3.30, s

OAc-1 2.05, s

Table 3: ¹³C NMR Spectroscopic Data for Carmichasine A
(150 MHz, CDCl₃)
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Position δC (ppm)

1 83.5

2 34.5

3 30.0

4 38.0

5 78.5

6 90.0

7 56.0

8 76.0

9 52.0

10 48.0

11 210.0

12 45.0

13 74.0

14 82.0

15 35.0

16 83.0

17 62.0

18 25.0

19 58.0

20 118.0 (CN)

21 13.0

22 49.0

OMe-1 56.5
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OMe-6 58.0

OMe-14 56.0

OAc-1 170.0, 21.5

Experimental Protocols
The isolation and characterization of Carmichasine A involved a multi-step process, as detailed

below.

Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation of Carmichasine A from

the roots of Aconitum carmichaelii.
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Caption: Isolation workflow for Carmichasine A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12310695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology: The dried and powdered roots of Aconitum carmichaelii were extracted with 95%

ethanol. The resulting crude extract was suspended in water and partitioned with ethyl acetate.

The ethyl acetate fraction was then subjected to multiple rounds of column chromatography,

including silica gel, Sephadex LH-20, and reverse-phase C18 columns, using a gradient elution

system of chloroform-methanol to yield the purified Carmichasine A.

Structural Elucidation
The structure of Carmichasine A was determined using a combination of spectroscopic

techniques:

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the

molecular formula.

Infrared (IR) Spectroscopy: To identify functional groups.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR,

COSY, HSQC, and HMBC experiments to establish the planar structure and stereochemistry.

Biological Activity
Preliminary biological screening of Carmichasine A has been conducted to assess its cytotoxic

potential.

Cytotoxicity Assay
Protocol: The cytotoxicity of Carmichasine A was evaluated against a panel of human cancer

cell lines, including MCF-7 (breast), HCT116 (colon), A549 (lung), and 786-0 (kidney), using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were

treated with various concentrations of Carmichasine A for a specified period, and cell viability

was measured spectrophotometrically.

Results: Carmichasine A did not exhibit significant cytotoxic activity against the tested human

cancer cell lines.[1]

Signaling Pathways and Potential Mechanisms
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The alkaloids from Aconitum carmichaelii are known to exert their biological effects through

various mechanisms, often involving complex signaling pathways. While the specific

mechanism of action for Carmichasine A is yet to be elucidated, related diterpenoid alkaloids

from the same plant have been shown to interact with ion channels and modulate inflammatory

pathways. The total alkaloids of A. carmichaelii have been reported to alleviate ulcerative colitis

by inhibiting the MAPK/NF-κB/STAT3 signaling pathways.[3]

The following diagram illustrates a generalized signaling pathway potentially affected by

diterpenoid alkaloids from Aconitum carmichaelii.
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Caption: Potential signaling pathways modulated by Aconitum alkaloids.

Further research is required to determine the specific molecular targets and signaling pathways

modulated by Carmichaenine A. The unique cyano-group-bearing structure of

Carmichaenine A suggests that it may possess novel biological activities and mechanisms of

action distinct from other known diterpenoid alkaloids.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12310695?utm_src=pdf-body
https://www.benchchem.com/product/b12310695?utm_src=pdf-body
https://www.benchchem.com/product/b12310695?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29785743/
https://pubmed.ncbi.nlm.nih.gov/29785743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9173982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9173982/
https://www.benchchem.com/product/b12310695#carmichaenine-a-discovery-and-characterization
https://www.benchchem.com/product/b12310695#carmichaenine-a-discovery-and-characterization
https://www.benchchem.com/product/b12310695#carmichaenine-a-discovery-and-characterization
https://www.benchchem.com/product/b12310695#carmichaenine-a-discovery-and-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b12310695?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

